2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine
Description
The compound 2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine is a heterocyclic molecule featuring an imidazo[2,1-b][1,3]benzothiazole core. Key substituents include:
- 7-position: An ethoxy group (-OCH₂CH₃), influencing solubility and steric bulk.
- 3-position: A 3-methoxypropylamine (-NH-CH₂CH₂CH₂-OCH₃), contributing to hydrogen bonding and conformational flexibility.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-26-21(28)20-16(11-18(31-20)13-6-4-3-5-7-13)25-22(26)30-12-19(27)24-15-10-14(23)8-9-17(15)29-2/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZFGEUUKIGOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related imidazo[2,1-b]benzothiazoles and benzothiazole derivatives:
Key Observations :
- Substituent Position: The target compound’s 7-ethoxy group is shared with , but the 2-position dimethylaminophenyl distinguishes it from bromophenyl in or chlorophenyl in .
- Amine Side Chains: The 3-methoxypropylamine in the target contrasts with morpholinopropyl or imidazolylpropyl , affecting solubility and target binding.
- Electronic Effects: The dimethylamino group (electron-donating) vs. nitro or chloro (electron-withdrawing) groups may modulate reactivity or bioactivity.
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